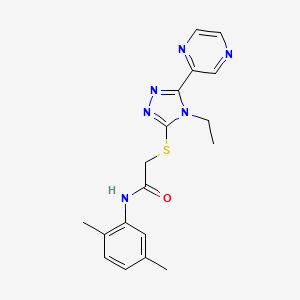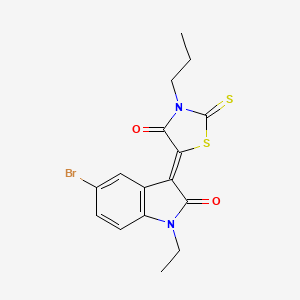
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrClNO
CAS Number: 765276-48-0
Molecular Weight: 457.714 g/mol
This compound belongs to a class of organic molecules known for their diverse applications in research, industry, and medicine.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-bromobenzoic acid with 2-chlorobenzoyl chloride, followed by hydrazinolysis to form the carbohydrazide intermediate. Finally, the reaction with 4-(2-formylphenyl)benzoic acid yields the desired product.
Reaction Conditions:- The hydrazinolysis step involves treatment with hydrazine hydrate in an alcoholic solvent (e.g., ethanol).
- The final condensation reaction with 4-(2-formylphenyl)benzoic acid occurs in a basic medium (e.g., sodium hydroxide solution).
2-Bromobenzoic acid: reacts with in anhydrous solvent (such as dichloromethane or chloroform) at low temperatures.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions and purification steps ensures high yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: It may be oxidized to form related derivatives.
Reduction: Reduction of the carbonyl group can yield different products.
Substitution: Substitution reactions at the phenyl rings are possible. Common reagents include strong acids, bases, and reducing agents.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its photophysical properties and potential applications in materials science.
- Studied for its potential as an anticancer agent due to its structural features.
- May interact with specific cellular targets involved in cancer pathways.
- Employed in the development of organic electronic devices.
- Investigated for its use in organic photovoltaics and light-emitting diodes.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular proteins or enzymes, affecting cell growth, apoptosis, or other biological processes.
Comparaison Avec Des Composés Similaires
4-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: (CAS Number: 881461-27-4) shares some structural similarities.
4-(2-(((3,4-Dichlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: (CAS Number: 881468-73-1) is another related compound.
Propriétés
Numéro CAS |
765276-48-0 |
|---|---|
Formule moléculaire |
C21H14BrClN2O3 |
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-18-7-3-1-5-16(18)21(27)28-15-11-9-14(10-12-15)13-24-25-20(26)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+ |
Clé InChI |
JTARHPLJRCYXPF-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026660.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026661.png)
![4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12026670.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12026685.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12026693.png)
![4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12026698.png)

![4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026735.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026746.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12026767.png)

